molecular formula C28H27N5O2 B12365899 (E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide

(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide

Cat. No.: B12365899
M. Wt: 465.5 g/mol
InChI Key: CUVLCKLPYDVJQN-MDWZMJQESA-N
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Description

(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a pyrrolopyridine moiety, and a prop-2-enamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-methylbenzoyl chloride, which reacts with piperazine to form 4-(4-methylbenzoyl)piperazine. This intermediate is then coupled with 4-bromoaniline to yield N-[4-(4-methylbenzoyl)piperazin-1-yl]phenylamine. The final step involves the reaction of this intermediate with 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for investigating cellular processes and signaling pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. Alternatively, it may interact with a receptor, altering its conformation and affecting downstream signaling events. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-methylbenzoyl)piperazin-1-yl]phenylamine: A precursor in the synthesis of the target compound, with similar structural features.

    3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide: Another intermediate with a pyrrolopyridine moiety.

    4-methylbenzoyl chloride: A starting material with a benzoyl group.

Uniqueness

(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide is unique due to its combination of structural elements, including the piperazine ring, pyrrolopyridine moiety, and prop-2-enamide group. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C28H27N5O2

Molecular Weight

465.5 g/mol

IUPAC Name

(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C28H27N5O2/c1-20-4-6-21(7-5-20)28(35)33-17-15-32(16-18-33)24-11-9-23(10-12-24)31-26(34)13-8-22-19-30-27-25(22)3-2-14-29-27/h2-14,19H,15-18H2,1H3,(H,29,30)(H,31,34)/b13-8+

InChI Key

CUVLCKLPYDVJQN-MDWZMJQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CNC5=C4C=CC=N5

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC4=CNC5=C4C=CC=N5

Origin of Product

United States

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